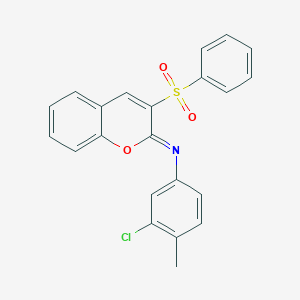

(Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

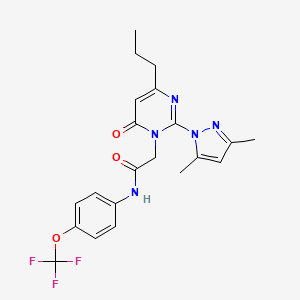

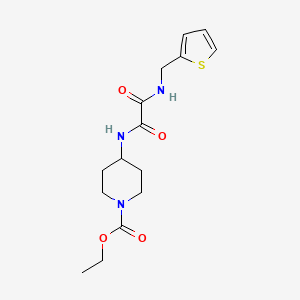

The compound “(Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” is a complex organic molecule. It contains a phenylsulfonyl group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the synthesis of N-alkyl-2-(phenylsulfonyl)anilines involves the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides in the presence of various nucleophiles . The best results were achieved with alkylammonium sulfites, leading to pyridine ring opening followed by recyclization to give diphenyl sulfone derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, FTIR, UV-Vis, elemental analysis, and mass spectrometry . These techniques can provide detailed information about the molecular structure, including the positions of atoms, the types of bonds, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For example, the reactions for making anilines, which are precursors of many high-value chemical products, have been studied . Also, the reactivity of sulfones, which are part of this compound, towards C–S bond functionalization has been explored .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, aniline, a related compound, has been analyzed using techniques such as gas chromatography and high-performance liquid chromatography .Scientific Research Applications

Synthesis and Antimicrobial Properties

Research has demonstrated the synthesis of novel compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. These synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This indicates the potential for (Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline and similar compounds to serve as bases for developing antimicrobial agents (Darwish et al., 2014).

Anti-corrosive Applications

The investigation into the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO on mild steel in acidic conditions highlights the utility of aniline derivatives in corrosion protection. These findings suggest that (Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline might also find applications in developing anti-corrosive coatings or additives (Alam et al., 2016).

Catalysis and Polymerization

Studies on zirconium complexes featuring phenoxy−imine chelate ligands, including those similar in structure to the compound of interest, have shown high activity in ethylene polymerization. This suggests the potential of (Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline in catalysis, possibly serving as a ligand in metal complexes for polymerization processes (Matsui et al., 2001).

Fluorescent Materials and Probes

The creation of fluorescent scaffolds through intramolecular hydrogen bonds using compounds that contain sulfonyl and aniline units indicates the potential for (Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline to act as a solid-state fluorescence material or as part of turn-on-type probes based on aggregation-induced emission. These applications are relevant in materials science and bioimaging (Beppu et al., 2014).

Safety and Hazards

Future Directions

The future directions in the study of this compound and similar compounds could involve further exploration of their synthesis, analysis of their molecular structure, investigation of their chemical reactions, and assessment of their safety and hazards. The development of new catalytic methods for selective functionalization of unsaturated C–C bonds is one of the potential future directions .

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLRJUSJSMETBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)

![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)

![2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid](/img/structure/B2710171.png)

![N-(1-Cyanocyclohexyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2710172.png)

![4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2710173.png)

![2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2710177.png)

![3-Phenyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2710178.png)